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Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

Cat. No.: B15588465

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 13-
Dehydroxyindaconitine, a C19-diterpenoid alkaloid. The information presented herein is
crucial for the identification, characterization, and further development of this natural product
for potential therapeutic applications. The data is compiled from the peer-reviewed literature,
specifically the isolation and characterization of alkaloids from Aconitum species.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 13-Dehydroxyindaconitine,
including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)
spectroscopy.

Mass Spectrometry (MS)

High-Resolution Electrospray lonization Mass Spectrometry (HR-ESI-MS) is a key technique
for determining the molecular formula of a compound.

lon Calculated m/z Found ml/z Molecular Formula

[M+H]*+ 614.3273 614.3278 C34H48NO9

Infrared (IR) Spectroscopy
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Infrared spectroscopy provides information about the functional groups present in a molecule.

The data below was likely obtained from a sample prepared as a KBr pellet.

Wavenumber (cm—?)

Functional Group Assignment

3448 O-H stretching (hydroxyl group)
2935, 2875 C-H stretching (aliphatic)

1738 C=0 stretching (ester, acetate)
1718 C=0 stretching (ester, benzoate)
1602, 1450 C=C stretching (aromatic ring)
1275, 1092 C-O stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic

molecules. The *H and *C NMR data for 13-Dehydroxyindaconitine are presented below.

Spectra are typically recorded in deuterated chloroform (CDCI3) with TMS as the internal

standard.

13C NMR Spectroscopic Data of 13-Dehydroxyindaconitine (150 MHz, CDCIs)

© 2025 BenchChem. All rights reserved.

2/9 Tech Support


https://www.benchchem.com/product/b15588465?utm_src=pdf-body
https://www.benchchem.com/product/b15588465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Position Chemical Shift (6, ppm) Multiplicity (DEPT)
1 85.2 CH
2 26.3 CH2
3 34.8 CH:z
4 39.1 C

5 48.9 CH
6 82.5 CH
7 45.4 CH
8 77.1 C

9 49.5 CH
10 41.5 CH
11 50.2 C
12 29.0 CH:z
14 78.7 CH
15 37.8 CH2
16 83.7 CH
17 61.6 CH
18 79.9 CH:z
19 53.7 CH2
N-CH:z 49.2 CH:z
N-CH2-CHs 13.5 CHs
1-OCHs 56.2 CHs
6-OCHs 57.8 CHs
16-OCHs 58.9 CHs
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18-OCHs 59.1 CHs
8-OCO-CHs 170.0 C
8-OCO-CHs 21.6 CHs
14-OCO-Ph 166.4 Cc

1 130.3 C
2,6 129.7 CH
3.5 128.4 CH
4' 132.9 CH

1H NMR Spectroscopic Data of 13-Dehydroxyindaconitine (600 MHz, CDClIs)
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

1B 3.28 d 48
2a 2.05 m

2B 2.58 m

3a 1.85 m

3B 2.85 m

5B 2.88 d 6.6
6a 4.01 d 6.6
7a 2.15 m

9 2.65 d 6.0
108 2.25 d 6.6
12 1.55, 1.95 m

14p 4.88 d 6.0
15 1.70, 2.10 m

16B 4.35 t 6.0
17a 3.15 s

18 3.85, 4.05 ABq 90
19 2.50, 2.95 m

N-CH: 2.55, 3.20 m

N-CH2-CHs 1.08 t 79
1-OCHs 3.29 s

6-OCHs 3.35 s

16-OCHs 3.40 s

18-OCHs 3.31 s
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8-OCO-CHs 2.04 s

2,6 8.05 d 7.8
3,5 7.45 t 7.8
4' 7.58 t 7.8

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard
methodologies in natural product chemistry.

Extraction and Isolation

The initial step involves the extraction of alkaloids from the plant material, commonly the roots
of an Aconitum species. The dried and powdered plant material is subjected to extraction with a
solvent such as methanol or ethanol. The crude extract then undergoes a series of purification
steps, including acid-base extraction and various chromatographic techniques (e.g., column
chromatography over silica gel or alumina, and preparative high-performance liquid
chromatography (HPLC)) to yield the pure compound.

Mass Spectrometry (MS)

 Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight
(Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is

typically used.

o Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g.,
methanol or acetonitrile) is infused into the mass spectrometer.

o Data Acquisition: The analysis is performed in positive ion mode to detect the protonated
molecule [M+H]*. The instrument is calibrated to ensure high mass accuracy, typically below
S ppm.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
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o Sample Preparation: The purified solid sample is mixed with potassium bromide (KBr)
powder and pressed into a thin pellet.

o Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400
cm™1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for 1H) is
employed.

o Sample Preparation: The purified compound is dissolved in a deuterated solvent, typically
chloroform-d (CDCIls), containing a small amount of tetramethylsilane (TMS) as an internal
standard.

o Data Acquisition: A suite of 1D and 2D NMR experiments are conducted to fully elucidate the
structure. These include:

o 'H NMR: To determine the number and environment of protons.
o 1BC NMR: To determine the number and environment of carbons.

o DEPT (Distortionless Enhancement by Polarization Transfer): To distinguish between CH,
CHz, and CHs groups.

o COSY (Correlation Spectroscopy): To identify proton-proton couplings.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations
between protons and carbons, which is crucial for assembling the molecular skeleton.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, aiding in stereochemical assignments.

Workflow and Logical Relationships

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the typical workflow for the spectroscopic analysis of a natural
product like 13-Dehydroxyindaconitine.
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Caption: Workflow for the isolation and spectroscopic characterization of 13-
Dehydroxyindaconitine.

 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
13-Dehydroxyindaconitine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15588465#spectroscopic-data-nmr-ms-ir-of-13-
dehydroxyindaconitine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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